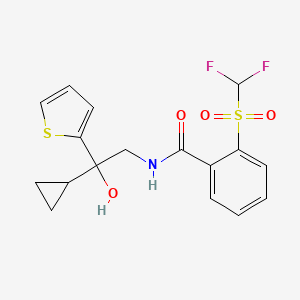
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C17H17F2NO4S2 and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a cyclopropyl group and a thiophene moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.
- Chemical Formula : C18H21F2N2O4S
- Molecular Weight : 393.50 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC1(C(C(C1)O)C(CS2)=C(SC=C2)=C)C(=O)N(CC(C(C(C(C(C(=O)NCC(O)(C1CC1)=C)=C)=C)=C)=C)=C)
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazoles and benzamides have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
| Compound | Activity | Target Pathogen | Reference |
|---|---|---|---|
| Thiazole Derivatives | Antibacterial | MRSA | |
| Benzamide Derivatives | Antifungal | Candida spp. |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The structure of the compound suggests it may interact with specific molecular targets involved in cancer cell proliferation. For example, compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer).
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 25 | |
| Compound B | Caco-2 | 30 |
Enzyme Inhibition
The ability of this compound to inhibit enzymes has been a focus of research. Specifically, its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been investigated. Compounds with similar functionalities have shown moderate inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against drug-resistant bacterial strains. The most potent compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating their potential as novel antimicrobial agents .
- Anticancer Screening : In a study examining the cytotoxic effects of various benzamide derivatives, several compounds demonstrated selective toxicity towards cancer cell lines while sparing normal cells, highlighting their therapeutic potential.
- Enzyme Inhibition Profile : Research into enzyme inhibitors revealed that certain modifications to the benzamide structure enhanced AChE inhibition potency compared to existing drugs like rivastigmine, suggesting a promising direction for drug development targeting cognitive disorders .
属性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(difluoromethylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4S2/c18-16(19)26(23,24)13-5-2-1-4-12(13)15(21)20-10-17(22,11-7-8-11)14-6-3-9-25-14/h1-6,9,11,16,22H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMGCBXSYOFGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














